2,5-Dimethylbenzene-1,4-dicarboxamide
Description
2,5-Dimethylbenzene-1,4-dicarboxamide is a benzene-derived compound featuring two methyl groups at the 2- and 5-positions and two carboxamide groups at the 1,4-positions. Its molecular structure (C₁₀H₁₂N₂O₂) confers unique physicochemical properties, including hydrogen-bonding capabilities and thermal stability, making it valuable in pharmaceutical and materials science applications. Notably, it has been identified as a critical intermediate in the synthesis of small-molecule inhibitors targeting heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer progression .
Properties
CAS No. |
847974-06-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,5-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-5-3-8(10(12)14)6(2)4-7(5)9(11)13/h3-4H,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
ORKLAWVQZCGGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Substituents : The methoxy groups in 2,5-dimethoxybenzene-1,4-dicarboxaldehyde introduce electron-donating effects, contrasting with the electron-neutral methyl groups in the dicarboxamide.
- Functional Groups : The aldehyde (-CHO) groups in the former are highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas the carboxamide (-CONH₂) groups in the latter enable hydrogen bonding and stability in biological environments .
Physical Properties :
Comparison with 2,5-Dimethylbenzene-1,4-diamine
Functional Group Impact :
- Diamine (-NH₂) : The diamine derivative exhibits strong nucleophilicity, making it a key intermediate in dye synthesis (e.g., azo dyes) and polymer production .
- Dicarboxamide (-CONH₂) : The carboxamide groups reduce reactivity but enhance thermal stability and solubility in polar solvents, favoring pharmaceutical applications .
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